molecular formula C15H15NO2 B14186273 4,8,8-Trimethyl-7,8-dihydro-2H-pyrano[2,3-f]quinolin-2-one CAS No. 886760-91-4

4,8,8-Trimethyl-7,8-dihydro-2H-pyrano[2,3-f]quinolin-2-one

Cat. No.: B14186273
CAS No.: 886760-91-4
M. Wt: 241.28 g/mol
InChI Key: UDIBNKBZFIVXFP-UHFFFAOYSA-N
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Description

4,8,8-Trimethyl-7,8-dihydro-2H-pyrano[2,3-f]quinolin-2-one is a complex organic compound that belongs to the class of pyranoquinolines This compound is characterized by its unique structure, which includes a pyrano ring fused to a quinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,8,8-Trimethyl-7,8-dihydro-2H-pyrano[2,3-f]quinolin-2-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of anthranilic acid derivatives with suitable aldehydes or ketones can lead to the formation of the desired pyranoquinoline structure .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

4,8,8-Trimethyl-7,8-dihydro-2H-pyrano[2,3-f]quinolin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinoline and pyranoquinoline derivatives, which can have different functional groups attached to the core structure .

Scientific Research Applications

4,8,8-Trimethyl-7,8-dihydro-2H-pyrano[2,3-f]quinolin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,8,8-Trimethyl-7,8-dihydro-2H-pyrano[2,3-f]quinolin-2-one involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,8,8-Trimethyl-7,8-dihydro-2H-pyrano[2,3-f]quinolin-2-one is unique due to its specific substitution pattern and the presence of both pyrano and quinoline rings. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

886760-91-4

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

IUPAC Name

4,8,8-trimethyl-7H-pyrano[2,3-f]quinolin-2-one

InChI

InChI=1S/C15H15NO2/c1-9-8-13(17)18-14-10(9)4-5-12-11(14)6-7-15(2,3)16-12/h4-8,16H,1-3H3

InChI Key

UDIBNKBZFIVXFP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC3=C2C=CC(N3)(C)C

Origin of Product

United States

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